[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of approximately 247.12438 g/mol. It is a derivative of imidazole and pyridine, which are significant heterocyclic compounds widely used in various fields, including medicinal chemistry. This compound is primarily utilized in scientific research, particularly in the development of pharmaceuticals and biological studies due to its unique structural features that allow for diverse interactions with biological targets .
The synthesis of [6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride typically involves several key steps:
Industrial production may involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions effectively. This approach aims to maximize yield while minimizing byproducts.
The compound features a complex structure comprising an imidazole ring attached to a pyridine ring via a methylamine linker. The specific arrangement of atoms contributes to its unique chemical properties.
The compound can participate in various chemical reactions typical for amines and heterocycles:
The specific outcomes of these reactions depend on the reagents and conditions applied during synthesis. For example, varying temperatures and solvents can lead to different reaction pathways and products.
The mechanism of action for [6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride is largely dependent on its interactions with biological targets. The imidazole and pyridine rings can facilitate binding to various enzymes or receptors within biological systems.
Research indicates that compounds with similar structures often exhibit biological activities such as antimicrobial or anticancer effects due to their ability to interact with specific molecular targets .
The physical properties of [6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride include:
Key chemical properties include:
These properties are critical for determining how the compound behaves in various chemical environments and its suitability for different applications .
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride finds applications in:
Its versatility makes it an important compound in both research settings and potential therapeutic applications .
The synthesis of [6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride relies on sequential functionalization of the pyridine core followed by imidazole coupling. Two principal routes have been established:
Nucleophilic Aromatic Substitution Route: 6-Chloropyridine-2-carbaldehyde undergoes nucleophilic displacement with imidazole under basic conditions (K₂CO₃, DMF, 80°C, 12 hours) to yield 6-(1H-imidazol-1-yl)pyridine-3-carbaldehyde [5]. This aldehyde intermediate is subsequently subjected to reductive amination using methylamine and sodium borohydride, followed by dihydrochloride salt formation to yield the target compound. Typical yields range from 65-75% for the nucleophilic substitution step and 80-85% for the reductive amination [7].
Transition Metal-Catalyzed Coupling Approach: Palladium-catalyzed Buchwald-Hartwig amination between 6-bromopyridine-2-carbaldehyde and imidazole provides superior regioselectivity. Optimized conditions employ Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ in toluene at 100°C for 8 hours, achieving 85-90% conversion efficiency. This method significantly reduces reaction time compared to classical nucleophilic substitution [8].
Table 1: Comparison of Synthetic Routes to the Aldehyde Intermediate
Starting Material | Coupling Method | Conditions | Catalyst/Base | Yield (%) | Reference |
---|---|---|---|---|---|
6-Chloropyridine-2-carbaldehyde | Nucleophilic Substitution | DMF, 80°C, 12h | K₂CO₃ | 65-75 | [5] |
6-Bromopyridine-2-carbaldehyde | Buchwald-Hartwig Amination | Toluene, 100°C, 8h | Pd₂(dba)₃/XantPhos | 85-90 | [8] |
Functionalization of the aminomethyl group requires precise control to avoid over-alkylation and maintain molecular integrity:
Reductive Amination Optimization: The conversion of 6-(1H-imidazol-1-yl)pyridine-3-carbaldehyde to the primary amine employs methylamine hydrochloride in methanol with NaBH₄ as the reducing agent. Critical parameters include stoichiometric control (1.2 equivalents methylamine, 1.5 equivalents NaBH₄), temperature maintenance at 0-5°C during borohydride addition, and reaction pH monitoring (optimal pH 7-8). This protocol achieves >90% conversion with minimal dimer formation [7] [10].
Selective N-Methylation: For N-methylated analogs, formaldehyde serves as the alkylating agent under transfer hydrogenation conditions. Catalytic Pd/C (10 wt%) in methanol with ammonium formate as hydrogen donor facilitates selective monomethylation at 60°C within 4 hours, yielding >85% of the N-methylated derivative without dialkylation. This method circumvents the need for protecting groups on the imidazole nitrogen [4].
Salt Formation: The dihydrochloride salt is crystallized from anhydrous ethyl acetate by controlled HCl gas bubbling. Stoichiometric analysis confirms the formation of a stable dihydrochloride hydrate (1:2:0.5 mole ratio) with consistent water content (Karl Fischer titration: 2.8-3.2% w/w), ensuring batch-to-batch stability [10].
Scale-up methodologies address critical bottlenecks identified in laboratory-scale syntheses:
Continuous Flow Processing: The nucleophilic substitution step benefits significantly from continuous flow technology. A tubular reactor system (PFA tubing, 10 mL internal volume) operating at 140°C and 20 bar pressure reduces reaction time from 12 hours to 25 minutes, achieving 92% conversion with 99% regioselectivity. This intensification strategy eliminates thermal degradation observed in batch reactors [8].
Solvent and Workup Optimization: Replacement of DMF with cyclopentyl methyl ether (CPME) in the nucleophilic substitution step enables efficient aqueous workup due to favorable phase separation. Process mass intensity (PMI) analysis demonstrates a 40% reduction in solvent waste generation. Crystallization of the dihydrochloride salt from ethanol/MTBE (1:5 v/v) affords pharmaceutical-grade purity (>99.5% HPLC) with consistent polymorphic form (Form I, confirmed by XRD) [6].
Quality Control Metrics: In-process controls include inline FTIR monitoring of imine formation during reductive amination and potentiometric titration of hydrochloride salt stoichiometry. These analytical controls ensure intermediate purity >98% before proceeding to subsequent steps, reducing purification burden at final stages [4] [7].
Table 2: Solvent Optimization for Nucleophilic Substitution Step
Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC, %) | Workup Complexity |
---|---|---|---|---|---|
DMF | 80 | 12 | 75 | 97.5 | High (requires distillation) |
NMP | 100 | 8 | 80 | 98.2 | Moderate |
CPME | 105 | 10 | 82 | 99.1 | Low (aqueous wash) |
DMSO | 90 | 14 | 78 | 96.8 | Very High |
While not directly employed in the target compound's linear synthesis, anhydride-mediated cyclization provides access to structurally related advanced intermediates:
Dicarboxylic Anhydride Applications: The Debus-Radziszewski reaction, employing glyoxal, ammonia, and aromatic aldehydes in the presence of acetic anhydride, generates 2,4,5-trisubstituted imidazoles. This three-component condensation proceeds through diacylimine intermediates formed via nucleophilic attack of ammonia on the mixed anhydride. Microwave-assisted protocols (120°C, 20 minutes) enhance yields to 85-90% for imidazole intermediates potentially applicable to hybrid scaffold synthesis [3] [6].
Mechanistic Insights: Anhydrides serve dual roles as dehydrating agents and mild Lewis acid catalysts. FTIR studies of the reaction between 6-(1H-imidazol-1-yl)pyridine-3-carbaldehyde and acetic anhydride reveal the formation of a mixed anhydride intermediate at 1750 cm⁻¹ (C=O stretch), which undergoes intramolecular cyclization when reacted with ammonium acetate. This pathway offers an alternative to traditional imidazole synthesis when electron-withdrawing pyridine substituents are present [9].
Ring Formation Kinetics: Kinetic studies of imidazolone formation from 6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid using CDI (1,1'-carbonyldiimidazole) demonstrate pseudo-first-order behavior with k = 3.2 × 10⁻³ s⁻¹ at 60°C in acetonitrile. The reaction proceeds via carbonylimidazolide intermediate formation, followed by nucleophilic attack by the adjacent amino group to form the five-membered ring [9].
Precise regiocontrol in imidazole-pyridine systems demands tailored catalytic approaches:
Copper-Mediated N-Arylation: Regioselective N1-functionalization of the imidazole ring employs CuI/N,N'-dimethylethylenediamine (DMEDA) catalytic systems. Optimized conditions (CuI 10 mol%, DMEDA 20 mol%, K₃PO₄ base, dioxane, 100°C) achieve >95% N1-selectivity when reacting 6-(chloromethyl)pyridine-2-amine with substituted imidazoles. This method prevents N3-regioisomer formation common under thermal conditions [8].
Solvent-Dependent Regioselectivity: Polar aprotic solvents (DMF, NMP) favor N1-alkylation of imidazole at the pyridine 6-position, while protic solvents (ethanol, isopropanol) promote competitive N3-attack. Computational studies indicate this solvent effect stems from differential stabilization of the imidazolium transition state: DMF solvates the developing charge more effectively, lowering the energy barrier for N1-attack by 3.8 kcal/mol compared to ethanol [1] [8].
Directed Ortho-Metalation: For late-stage functionalization, the aminomethyl group directs ortho-lithiation at the pyridine ring. Treatment with n-BuLi/TMEDA (-78°C, THF) followed by electrophilic quenching introduces diversifying groups (aldehydes, halogens) ortho to the aminomethyl substituent. This strategy allows access to derivatives like 3-substituted-6-(1H-imidazol-1-yl)pyridin-2-yl)methylamines without protecting the basic amine [4].
Table 3: Catalytic Systems for Regioselective Functionalization
Catalytic System | Solvent | Temperature (°C) | Reaction Type | Regioselectivity (N1:N3) | Yield (%) |
---|---|---|---|---|---|
None (thermal) | DMF | 80 | Nucleophilic Substitution | 4:1 | 75 |
CuI/DMEDA | Dioxane | 100 | N-Arylation | >50:1 | 88 |
Pd(OAc)₂/XPhos | Toluene | 110 | Buchwald-Hartwig | 20:1 | 92 |
RuCl₂(PPh₃)₃ | Mesitylene | 165 | Dehydrogenative | 15:1 | 85 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: